Cas no 1136932-34-7 (Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-)
1136932-34-7 structure
Product Name:Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-
Numero CAS:1136932-34-7
MF:C17H20O5
MW:304.337705612183
CID:97747
PubChem ID:91885103
Update Time:2025-04-18
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-
- [(4aS,5R,5aS,6aR,6bS)-3-(Hydroxymethyl)-6b-methyl-2-oxo-2,4,4a,5, 5a,6,6a,6b-octahydrocyclopropa[2,3]indeno[5,6-b]furan-5-yl]methyl acetate
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(...
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,
- Shizukanolide H
- Shizukanolide H.
- 13-Hydroxychloranthalactone C
- [ "13-Hydroxychloranthalactone C" ]
- FS-10161
- CHEMBL4176372
- [(1S,9S,10R,12S,13R)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate
- ((4AS,5R,5aS,6aR,6bS)-3-(hydroxymethyl)-6b-methyl-2-oxo-2,4,4a,5,5a,6,6a,6b-octahydrocyclopropa[2,3]indeno[5,6-b]furan-5-yl)methyl acetate
- AKOS032961682
- 1136932-34-7
-
- Inchi: 1S/C17H20O5/c1-8(19)21-7-12-9-3-13(9)17(2)5-15-10(4-14(12)17)11(6-18)16(20)22-15/h5,9,12-14,18H,3-4,6-7H2,1-2H3/t9-,12-,13-,14+,17+/m1/s1
- Chiave InChI: SVHYJRPBSSMUDB-SRIVDKISSA-N
- Sorrisi: O(C(C)=O)C[C@H]1[C@@H]2CC3=C(CO)C(=O)OC3=C[C@@]2(C)[C@@H]2C[C@@H]21
Proprietà calcolate
- Massa esatta: 304.13100
- Massa monoisotopica: 304.13107373g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 631
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 72.8Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 510.9±20.0 °C at 760 mmHg
- Punto di infiammabilità: 189.9±15.3 °C
- PSA: 72.83000
- LogP: 1.57120
- Pressione di vapore: 0.0±3.0 mmHg at 25°C
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5009-1 mg |
Shizukanolide H |
1136932-34-7 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S35890-5 mg |
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- |
1136932-34-7 | 5mg |
¥5600.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5009-5 mg |
Shizukanolide H |
1136932-34-7 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
| TargetMol Chemicals | TN5009-1 mL * 10 mM (in DMSO) |
Shizukanolide H |
1136932-34-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TN5009-5mg |
Shizukanolide H |
1136932-34-7 | 5mg |
¥ 3940 | 2024-07-19 | ||
| A2B Chem LLC | AE17577-5mg |
Shizukalide H |
1136932-34-7 | 5mg |
$702.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN5009-1 ml * 10 mm |
Shizukanolide H |
1136932-34-7 | 1 ml * 10 mm |
¥ 4040 | 2024-07-19 |
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Letteratura correlata
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
1136932-34-7 (Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-) Prodotti correlati
- 120061-96-3(Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-)
- 73069-13-3(Atractylenolide I)
- 66395-02-6((4aS,5aS,6aR,6bS)-3,6b-dimethyl-5-methylidene-4a,5,5a,6,6a,6b-hexahydrocyclopropa[2,3]indeno[5,6-b]furan-2(4H)-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso